molecular formula C14H22O5 B1617550 Diethyl methyl(3-oxocyclohexyl)malonate CAS No. 52263-19-1

Diethyl methyl(3-oxocyclohexyl)malonate

Cat. No. B1617550
CAS RN: 52263-19-1
M. Wt: 270.32 g/mol
InChI Key: KPEKBXBXLPRFIW-UHFFFAOYSA-N
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Description

Diethyl methyl(3-oxocyclohexyl)malonate is a chemical compound with the molecular formula C14H22O5 . It is a main product in the field of chemistry .


Synthesis Analysis

Diethyl methylmalonate reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This reaction causes the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .


Molecular Structure Analysis

The molecular structure of Diethyl methyl(3-oxocyclohexyl)malonate is represented by the formula C14H22O5 . The exact mass of the molecule is 270.14700 .


Chemical Reactions Analysis

The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . Diethyl methylmalonate reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone .


Physical And Chemical Properties Analysis

Diethyl methyl(3-oxocyclohexyl)malonate has a molecular weight of 270.32100 and a density of 1.116g/cm3 . It has a boiling point of 346.9ºC at 760 mmHg . The flash point of the compound is 149.3ºC .

Safety And Hazards

Diethyl methyl(3-oxocyclohexyl)malonate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

diethyl 2-methyl-2-(3-oxocyclohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-4-18-12(16)14(3,13(17)19-5-2)10-7-6-8-11(15)9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEKBXBXLPRFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1CCCC(=O)C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966638
Record name Diethyl methyl(3-oxocyclohexyl)propanedioate
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Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl methyl(3-oxocyclohexyl)malonate

CAS RN

52263-19-1
Record name Propanedioic acid, 2-methyl-2-(3-oxocyclohexyl)-, 1,3-diethyl ester
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Record name Diethyl methyl(3-oxocyclohexyl)malonate
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Record name Diethyl methyl(3-oxocyclohexyl)propanedioate
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Record name Diethyl methyl(3-oxocyclohexyl)malonate
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Synthesis routes and methods

Procedure details

Into a 2 l. 3-neck flask equipped with stirrer, condenser, thermometer, dropping funnel, and under a nitrogen atmosphere is placed 325 ml. of ethanol, and 2.5 g. of freshly cut sodium is added. When solution of the sodium is effected, 200 g. of diethyl methyl malonate is added in 5 minutes, and the mixture is stirred at room temperature for 1 hour. At the end of this period a solution of 100 g. of 2-cyclohexen-1-one in 130 ml. of ethanol is added through the dropping funnel over a period of 1 hour. The ensuing mild exothermic reaction causes the temperature to rise to 42° C. Stirring is continued overnight at room temperature, after which 20 ml. of acetic acid is added, and the mixture is evaporated at reduced pressure. The residual oil is dissolved in 1.31 l. of ether, transferred to a separatory funnel and washed with three 230 ml. portions of water. The ether solution is dried over anhydrous sodium sulfate, filtered, and dried over anhydrous calcium sulfate. The ether is removed at reduced pressure and the residual oil distilled under high vacuum using a 6-inch Vigreux column. After removal of a forerun of 22.5 g., bp 49°-129°/0.14-0.21 mm, α-methyl-3-oxocyclohexane malonic acid diethyl ester distills at 129°-130°/0.2 mm; 211.5 g, 75.4% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl methyl(3-oxocyclohexyl)malonate
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Diethyl methyl(3-oxocyclohexyl)malonate
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Diethyl methyl(3-oxocyclohexyl)malonate
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Diethyl methyl(3-oxocyclohexyl)malonate
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Diethyl methyl(3-oxocyclohexyl)malonate
Reactant of Route 6
Diethyl methyl(3-oxocyclohexyl)malonate

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